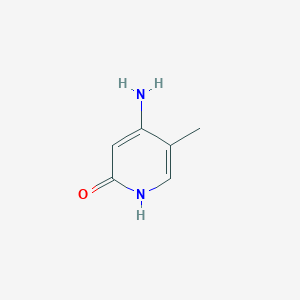

4-Amino-5-methylpyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQZBQXJYGNUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535408 | |

| Record name | 4-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-64-2 | |

| Record name | 4-Amino-5-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95306-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxy-5-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095306642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-methylpyridin-2-ol

This guide provides a comprehensive technical overview of the structural analysis of 4-Amino-5-methylpyridin-2-ol, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies and theoretical frameworks required for the thorough characterization of this heterocyclic compound.

Introduction and Physicochemical Properties

This compound (CAS No. 95306-64-2) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[2][5][6] Its structure, featuring amino and hydroxyl functional groups, makes it a versatile building block in organic and medicinal chemistry.[][5] The compound typically appears as a white to off-white or light brown solid and exhibits significant alkalinity due to the presence of the amino group.[2][6][7]

A critical aspect of its structure is the potential for tautomerism, existing in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This characteristic influences its reactivity and spectroscopic properties. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen atom) dictates its intermolecular interactions and crystalline structure.

| Property | Value | Source |

| CAS Number | 95306-64-2 | [2] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [2][5] |

| Appearance | White to off-white solid | [2][6] |

| Boiling Point | 291.0 ± 33.0 °C (760 Torr) | [2][7] |

| Density | 1.137 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2][7] |

| pKa | 11.90 ± 0.10 (Predicted) | [2][7] |

| Storage | 2-8°C, protected from light | [2][6] |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of a substituted pyridine precursor. A common method is the hydrolysis of 2-chloro-4-amino-5-methylpyridine.[2][8] An industrial-scale synthesis often employs an autoclave-based methodology, reacting 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol at elevated temperatures and pressures.[][9] Another patented approach involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then converted to the final product.[9][10]

Purification of the crude product can be achieved by precipitation from a solution, for instance, by the addition of a hydrochloric acid/methanol solution to an ethylene glycol solution of the crude material.[7][8]

Spectroscopic and Spectrometric Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of this compound in solution.

-

¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methyl group, the aromatic protons on the pyridine ring, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern. For a related compound, 6-(2-Fluoropropyl)-4-methylpyridin-2-amine, the aromatic protons appear as singlets at δ 6.40 and 6.18 ppm, and the methyl group protons as a singlet at δ 2.19 ppm.[8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms. The chemical shifts will differentiate between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbons of the pyridine ring. The carbon atom attached to the hydroxyl group is expected to be significantly downfield.

-

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the overall structure.

Experimental Protocol for NMR Analysis:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help in observing the exchangeable protons of the -NH₂ and -OH groups.

-

Data Acquisition : Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation : Process the raw data using appropriate software. Analyze the chemical shifts, integration, and coupling patterns to assign all signals and confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Electron Ionization (EI-MS) : This technique will likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. The fragmentation pattern can provide clues about the structure, with potential losses of small molecules like CO, HCN, or methyl radicals.

-

Electrospray Ionization (ESI-MS) : ESI is a softer ionization technique and is expected to show a strong protonated molecule [M+H]⁺ at m/z 125.15. Tandem mass spectrometry (MS/MS) of this ion can be used to study its fragmentation pathways, providing further structural confirmation.[11][12][13]

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion and Data Acquisition : Infuse the sample directly into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum.

-

Tandem MS (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

-

Data Analysis : Analyze the mass of the parent ion and the fragmentation pattern to confirm the molecular formula and structure.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the functional groups present in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the fingerprint region, 1400-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹.[14]

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation : Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation : Assign the observed absorption bands to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring system will give rise to characteristic π→π* transitions. The presence of the amino and hydroxyl auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Time-dependent density functional theory (TD-DFT) calculations can be employed to predict and help interpret the experimental UV-Vis spectrum.[2] For 2-Amino-5-nitropyridine, a related compound, UV-Vis spectra have been reported.[15]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable single crystals of this compound would allow for the unambiguous determination of its three-dimensional structure and the predominant tautomeric form in the crystalline state.

Experimental Workflow for X-ray Crystallography:

Sources

- 1. This compound | 95306-64-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 95306-64-2 [smolecule.com]

- 4. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 95306-64-2 [sigmaaldrich.com]

- 7. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Mascot help: Peptide fragmentation [matrixscience.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino-5-nitropyridine [webbook.nist.gov]

An In-depth Technical Guide to 4-Amino-5-methylpyridin-2-ol: Chemical Properties and Reactivity

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 4-Amino-5-methylpyridin-2-ol (CAS No: 95306-64-2). This heterocyclic compound, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone, exhibits a rich and versatile chemistry.[1][2] This document delves into its structural features, including the significant keto-enol tautomerism, and explores the reactivity imparted by its amino and hydroxyl/oxo functional groups. Detailed synthetic protocols, spectroscopic data, and safety information are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Nomenclature

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates a pyridine ring functionalized with an amino group at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 2-position. Due to keto-enol tautomerism, it exists in equilibrium with its pyridone form, 4-Amino-5-methylpyridin-2(1H)-one. The pyridone tautomer is generally the more stable form in solution.[3]

IUPAC Name: 4-amino-5-methyl-1H-pyridin-2-one[2] Synonyms: this compound, 4-amino-5-methyl-2-pyridinol, 2-Hydroxy-4-amino-5-methylpyridine[4] CAS Number: 95306-64-2 Molecular Formula: C₆H₈N₂O[4] Molecular Weight: 124.14 g/mol [4]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is typically a white to off-white or light brown solid.[2][5]

| Property | Value | Source(s) |

| Molecular Weight | 124.14 g/mol | [4] |

| Appearance | White to off-white or light brown solid | [2][5] |

| Melting Point | 265-270 °C | [5] |

| Boiling Point | 408.7 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 11.90 ± 0.10 (Predicted) | [1] |

| LogP | 1.25900 (Predicted) | [2] |

| Solubility | Insoluble in water, soluble in strong polar organic solvents. | [1] |

Note: Some physical properties are based on computational predictions and should be confirmed with experimental data where critical.

Structure and Tautomerism

A critical aspect of the chemistry of this compound is its existence as a pair of tautomers: the aromatic pyridin-2-ol form and the non-aromatic pyridin-2(1H)-one (or 2-pyridone) form.

Caption: Tautomeric equilibrium between the enol and keto forms.

For 2-hydroxypyridines, the equilibrium generally favors the pyridone tautomer, and this preference is influenced by the solvent.[3] The pyridone form benefits from the stability of the amide-like functionality. This tautomerism has significant implications for the molecule's reactivity, as different functional groups are available in each form.

Spectroscopic Characterization

-

¹H NMR (300 MHz, DMSO-d₆): δ = 1.81 (s, 3H, CH₃), 5.24 (s, 1H, CH), 5.79 (s, 2H, NH₂), 6.85 (s, 1H, CH), 10.27 (br s, 1H, NH).[5]

-

Mass Spectrometry (EI+): m/z = 125 [M+H]⁺.[5]

Note: The provided ¹H NMR data is consistent with the 4-Amino-5-methylpyridin-2(1H)-one tautomer. A comprehensive analysis with high-resolution ¹H NMR, ¹³C NMR, and FT-IR is recommended for complete structural elucidation.

Synthesis of this compound

The most commonly cited synthesis of this compound involves the nucleophilic substitution of a chlorine atom from a pyridine precursor.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis from 2-Chloro-4-amino-5-methylpyridine

This protocol is adapted from patent literature and provides a reliable method for the laboratory-scale synthesis.[5]

Materials:

-

2-Chloro-4-amino-5-methylpyridine

-

Potassium hydroxide (KOH)

-

Methanol

-

25% Hydrochloric acid (aq)

-

Ethanol

-

Water

Procedure:

-

Charge a pressure reactor with 2-Chloro-4-amino-5-methylpyridine and methanol.

-

Add potassium hydroxide to the mixture.

-

Heat the reactor to 180°C for 16 hours, during which the pressure will rise to approximately 12.5 bar.

-

After cooling, combine the reaction solutions if performed in multiple batches.

-

While cooling, adjust the pH of the mixture to 7.0 with approximately 25% aqueous hydrochloric acid.

-

Evaporate the mixture to dryness under reduced pressure.

-

Remove residual water by azeotropic distillation with ethanol (repeat 5 times).

-

Add methanol to the evaporation residue and stir.

-

Filter off the precipitated salt (KCl) and wash with methanol.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Recrystallize the evaporation residue from water.

-

After cooling to 0°C, filter off the precipitated crystals.

-

Dry the wet product under reduced pressure at 30°C.

Yield: An overall yield of approximately 84% has been reported for this procedure.[5]

Alternative Synthetic Route

An alternative synthesis involves the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in the presence of an ammonium bromide salt in an autoclave.[6] This method directly introduces the amino group.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the amino group, the hydroxyl/oxo group, and the pyridine ring itself.

Nucleophilic Substitution at C2

The hydroxyl group in the pyridin-2-ol tautomer (or the oxo group in the pyridone form) can be displaced by nucleophiles, particularly when the pyridine nitrogen is protonated, which makes the ring more electron-deficient. This is a key reaction for the derivatization of this scaffold.

Reactions of the Amino Group

The amino group at the C4 position is a nucleophilic center and can undergo a variety of reactions with electrophiles.

-

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Alkylation of the amino group is also possible with suitable alkylating agents.

-

Diazotization and Sandmeyer-type Reactions: The primary aromatic amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt can then be subjected to Sandmeyer or related reactions to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups, in place of the amino group.[7][8][9][10]

Caption: Overview of the reactivity of this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a crucial building block in the synthesis of Finerenone .[1][2] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1]

Beyond this specific application, its substituted pyridine scaffold makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The ability to functionalize both the amino and hydroxyl/oxo groups allows for the creation of libraries of novel compounds for screening in drug discovery programs. It has also been mentioned in the context of producing antihistamines, antipsychotics, and anticonvulsants.[11]

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its rich reactivity, stemming from the interplay of its functional groups and its tautomeric nature, makes it a versatile building block for the synthesis of complex molecules, most notably the drug Finerenone. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, aiming to equip researchers with the foundational knowledge necessary for its effective use in the laboratory. Further research into its solid-state structure and the experimental determination of its physicochemical properties will undoubtedly enhance its application in the development of novel therapeutics.

References

-

Pipzine Chemicals. 4-Amino-5-Methylpyridine-2(1H)-one. Retrieved from [Link]

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine.

-

Pharmaffiliates. CAS No : 95306-64-2 | Product Name : 4-Amino-5-methylpyridin-2(1H)-one (BSC). Retrieved from [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. Retrieved from [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

5-Methyl-2-pyrimidinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

NIH. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved from [Link]

-

Pharmaffiliates. 95306-64-2| Chemical Name : 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

-

Wikipedia. Sandmeyer reaction. Retrieved from [Link]

-

NIST WebBook. 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

RSC Publishing. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. Retrieved from [Link]

- Google Patents. (2021). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

-

PMC - NIH. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Retrieved from [Link]

Sources

- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 5. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. 4-Amino-5-methyl-2(1H)-pyridinone | 95306-64-2 | FA16237 [biosynth.com]

A Technical Guide to the Synthesis of 4-Amino-5-methylpyridin-2-ol: Pathways, Mechanisms, and Practical Considerations

Abstract: 4-Amino-5-methylpyridin-2-ol is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably as a key starting material for the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.[1][2][3] Its specific substitution pattern—an amino group at C4, a methyl group at C5, and a hydroxyl group at C2—presents unique synthetic challenges. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, designed for researchers, chemists, and process development professionals. We will dissect two robust, industrially relevant methods, offering detailed protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in a laboratory or manufacturing setting.

Introduction: The Strategic Importance of this compound

The pyridin-2-ol (or 2-pyridone) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[4] The specific derivative, this compound, has gained significant attention due to its role in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes.[3] The efficient and scalable synthesis of this intermediate is therefore a critical objective for pharmaceutical manufacturing.

Traditional methods for constructing substituted 2-pyridones often rely on harsh reaction conditions, such as high temperatures or strongly acidic/basic reagents, which can be incompatible with sensitive functional groups and problematic for large-scale production.[4][5] This guide focuses on modern, validated pathways that overcome these limitations.

Retrosynthetic Analysis

A logical approach to synthesizing this compound involves considering the most reliable methods for introducing the required functional groups onto a pre-formed pyridine ring or, alternatively, constructing the ring from acyclic precursors. The retrosynthetic diagram below outlines two primary disconnection strategies that form the basis of the pathways discussed in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis from a Halogenated Pyridine Precursor

This is a highly effective and industrially applied method that builds the target molecule by first constructing a correctly substituted pyridine ring and then performing functional group interconversions.[1][2] The overall strategy involves the reduction of a nitro group and subsequent hydrolysis of a chloro group.

Step 1a: Synthesis of 2-Chloro-5-methyl-4-pyridinamine

The initial step involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. This transformation is a powerful reaction that simultaneously reduces the nitro group to an amine and removes the N-oxide.

Mechanism: The reaction proceeds via catalytic hydrogenation. The platinum catalyst facilitates the addition of hydrogen across the nitro group and the N-oxide bond. Vanadium or molybdenum promoters on the carbon support are often used to enhance the catalyst's activity and selectivity, ensuring both reductions occur efficiently without significant dehalogenation (removal of the chlorine atom).[2]

Detailed Protocol:

-

Reactor Setup: A pressure reactor (autoclave) is charged with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.

-

Catalyst Addition: A platinum catalyst on a carbon support (e.g., 1% Pt + 2% V on carbon powder) is added.[2]

-

Solvent and Hydrogenation: Methanol is typically used as the solvent. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

Reaction Conditions: The mixture is stirred at a controlled temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.

-

Work-up: The catalyst is removed by filtration. The methanol solution containing the product, 2-chloro-5-methyl-4-pyridinamine, is typically used directly in the next step without isolation.

Step 1b: Hydrolysis to this compound

The crude 2-chloro-5-methyl-4-pyridinamine is converted to the final product via nucleophilic aromatic substitution, where a hydroxide ion displaces the chloride at the C2 position.

Mechanism: This reaction is a high-temperature, high-pressure hydrolysis. The electron-donating amino group at C4 and the methyl group at C5 activate the C2 position towards nucleophilic attack. Potassium hydroxide in methanol provides the hydroxide nucleophile. The reaction is conducted in an autoclave to reach the necessary temperatures (e.g., 180°C) well above the boiling point of methanol.[1][2]

Detailed Protocol:

-

Reagent Addition: Potassium hydroxide (KOH) is added to the methanolic solution of 2-chloro-5-methyl-4-pyridinamine from the previous step.

-

Reaction Conditions: The mixture is heated in a sealed pressure reactor to approximately 160-200°C (typically 180°C) for several hours (e.g., 16 hours).[1][6]

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized. The product often precipitates from the solution upon pH adjustment with an acid like hydrochloric acid.[6] The solid is collected by filtration, washed, and dried.

This two-step process, starting from the nitro-N-oxide, is reported to produce the target compound in high purity (>99%) with an excellent overall yield of around 84%.[1][2]

Caption: Workflow for Pathway 1: Functional Group Interconversion.

Pathway 2: Direct Amination of a Hydroxypyridone Precursor

An alternative strategy involves introducing the C4-amino group as the final key step. This pathway begins with a pre-formed hydroxypyridone ring and utilizes a direct amination reaction.

Mechanism: This method transforms 4-hydroxy-5-methyl-1H-pyridin-2-one into the desired product by reacting it with ammonia under high pressure and temperature.[7] This is a nucleophilic substitution on the pyridine ring where ammonia displaces the hydroxyl group at the C4 position. The use of an ammonium bromide salt is crucial; it likely acts as a catalyst and ammonia source, facilitating the reaction in the harsh, supercritical ammonia environment within the autoclave.

Detailed Protocol:

-

Reactor Setup: A pressure reactor is charged with the starting material, 4-hydroxy-5-methyl-1H-pyridin-2-one, and an ammonium salt such as ammonium bromide or tetrabutylammonium bromide.[7]

-

Ammonia Addition: Liquid ammonia is condensed into the cooled reactor.

-

Reaction Conditions: The reactor is sealed and heated to a high temperature, typically between 150°C and 200°C (e.g., 170°C), for an extended period (e.g., 20 hours). The pressure will rise significantly (e.g., to 70 bar).[7]

-

Work-up and Isolation: After cooling the reactor, the excess ammonia is carefully vented. The residue is dissolved in water, and the pH is adjusted to neutral (pH 7.0) with an aqueous acid solution. The product, being less soluble, can then be isolated by filtration or extraction.

While conceptually straightforward, this pathway requires specialized high-pressure equipment and handling of liquid ammonia. The reported yield is moderate, around 68%.[7]

Caption: Workflow for Pathway 2: Direct Amination.

Comparative Analysis of Synthesis Pathways

Choosing the optimal synthetic route depends on several factors including available equipment, scale, cost of starting materials, and desired purity.

| Parameter | Pathway 1 (From Halopyridine) | Pathway 2 (Direct Amination) |

| Starting Material | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | 4-Hydroxy-5-methyl-1H-pyridin-2-one |

| Key Transformations | Catalytic Hydrogenation, Nucleophilic Hydrolysis | High-Pressure Nucleophilic Amination |

| Overall Yield | Excellent (~84%)[1][2] | Moderate (~68%)[7] |

| Purity of Final Product | High (>99%)[1][2] | Good, requires careful work-up |

| Key Reagents | H₂, Pt/C catalyst, KOH | Liquid NH₃, Ammonium Bromide |

| Equipment Needs | Standard Hydrogenator, Pressure Reactor (Autoclave) | High-Pressure Reactor (Autoclave) rated for high pressures |

| Safety Considerations | Handling of hydrogen gas, high pressure | Handling of liquid ammonia, very high pressures (70 bar) |

| Industrial Scalability | Proven and established for large-scale production | More challenging due to extreme conditions and ammonia handling |

Field-Proven Insights:

From a process development perspective, Pathway 1 is generally superior for large-scale, cGMP (Current Good Manufacturing Practice) production. The steps are robust, high-yielding, and lead to a product of exceptional purity. While it involves handling hydrogen gas, the procedures for catalytic hydrogenation are well-established and can be safely implemented in industrial settings. The final hydrolysis step is straightforward and reliable.

Pathway 2 , while being more atom-economical in its final step, presents significant operational challenges. The use of liquid ammonia and the extremely high pressures involved require specialized and costly equipment. The moderate yield also makes it less economically attractive for large-scale manufacturing compared to the alternative. However, for smaller-scale synthesis or in scenarios where the starting hydroxypyridone is readily available and inexpensive, it remains a viable option.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a multi-step sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide (Pathway 1). This route offers a superior combination of high yield, exceptional purity, and proven scalability, making it the preferred choice for pharmaceutical manufacturing. The direct amination route (Pathway 2) provides a chemically elegant alternative but is hampered by demanding reaction conditions and lower yields, limiting its practical application on an industrial scale. Researchers and development professionals should select the pathway that best aligns with their specific objectives, available resources, and scale of operation.

References

-

Title: Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates Source: RSC Advances URL: [Link]

-

Title: Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates Source: American Chemical Society Publications URL: [Link]

-

Title: Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates Source: ACS Publications URL: [Link]

-

Title: 4-Amino-5-Methylpyridine-2(1H)-one Source: Pipzine Chemicals URL: [Link]

- Title: WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)

-

Title: Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology Source: DiVA portal URL: [Link]

- Title: CN113412255A - Process for preparing 4-amino-5-methylpyridinone Source: Google Patents URL

- Title: CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)

-

Title: this compound Intermediate Manufacturer Source: Enantilabs URL: [Link]

Sources

- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Amino-5-methylpyridin-2-ol: A Technical Guide

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2). As a crucial intermediate in the synthesis of pharmaceuticals, such as the non-steroidal mineralocorticoid receptor antagonist Finerenone, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1][2][3][] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive reference for the characterization of this molecule. We will explore the causality behind experimental choices and interpret the resulting spectral data to build a complete structural portrait.

Introduction: The Structural Nuances of this compound

This compound (C₆H₈N₂O, M.W. 124.14 g/mol ) is a substituted pyridine derivative featuring an amino group at position 4, a methyl group at position 5, and a hydroxyl group at position 2.[5] A critical structural aspect of this and related 2-hydroxypyridines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This equilibrium is influenced by factors such as solvent polarity and physical state, and its effects are observable across different spectroscopic techniques. Understanding this tautomerism is essential for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the complete molecular structure.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a detailed picture of the proton environments. For this compound, we anticipate distinct signals for the aromatic protons, the methyl group, the amine, and the hydroxyl/amide proton.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| H6 (Aromatic) | ~7.0 - 7.5 | Singlet (s) | 1H | This proton is adjacent to the nitrogen in the pyridine ring and will appear as a singlet due to the absence of adjacent protons. |

| H3 (Aromatic) | ~6.0 - 6.5 | Singlet (s) | 1H | This proton is shielded by the adjacent amino and hydroxyl groups, causing an upfield shift compared to unsubstituted pyridine. It appears as a singlet. |

| -NH₂ (Amine) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift is solvent-dependent. |

| -CH₃ (Methyl) | ~2.0 - 2.3 | Singlet (s) | 3H | The methyl group protons are not coupled to other protons, resulting in a characteristic singlet in the aliphatic region. |

| -OH / -NH (enol/keto) | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | This proton (from the hydroxyl in the enol form or the N-H in the keto form) is acidic and will appear as a broad, downfield signal.[6] Its presence is a key indicator of the tautomeric equilibrium. |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C2 (-OH / =O) | ~160 - 165 | This carbon is significantly deshielded due to its attachment to two electronegative atoms (oxygen and nitrogen), characteristic of a hydroxypyridine or pyridone carbonyl carbon. |

| C4 (-NH₂) | ~145 - 150 | The C-NH₂ carbon is deshielded by the nitrogen atom. Its exact shift provides insight into the electronic contribution of the amino group to the ring. |

| C6 | ~135 - 140 | This carbon, adjacent to the ring nitrogen, is typically found in this downfield region in pyridine derivatives. |

| C5 (-CH₃) | ~110 - 115 | The position of this carbon is influenced by both the attached methyl group and the adjacent amino group. |

| C3 | ~100 - 105 | This carbon is shielded by the adjacent electron-donating groups, causing it to appear at a relatively upfield position for an aromatic carbon. |

| -CH₃ (Methyl) | ~15 - 20 | The methyl carbon signal appears in the typical aliphatic region, consistent with a methyl group attached to an aromatic ring. |

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point, which minimizes evaporation. It also allows for the clear observation of exchangeable protons like -OH and -NH₂.

-

Homogenization: Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is critical to avoid line broadening.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

-

Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment is standard to produce singlets for all carbons.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference (residual DMSO peak at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Workflow for NMR Analysis

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations (stretching, bending) absorb IR radiation at specific frequencies, creating a unique "fingerprint" spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amino, hydroxyl/amide, methyl, and pyridine ring functionalities. The presence and position of the O-H and C=O bands are particularly diagnostic for the tautomeric forms.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights on Interpretation |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Typically appears as two distinct sharp-to-medium peaks (asymmetric and symmetric stretching), confirming the primary amine.[7][8] |

| 3300 - 2500 | O-H Stretch | Hydroxyl (-OH) | A very broad band in this region indicates the presence of the hydroxyl group of the enol tautomer, broadened by hydrogen bonding. |

| ~1660 - 1640 | C=O Stretch | Amide/Pyridone | A strong, sharp absorption here is a definitive marker for the keto tautomer (pyridin-2(1H)-one). The presence of both O-H and C=O bands confirms the tautomeric equilibrium in the solid state. |

| ~1630 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group often appears in this region, sometimes overlapping with ring stretches.[8] |

| ~1600, ~1500 | C=C & C=N Stretch | Aromatic Ring | These two bands are characteristic of the pyridine ring system and confirm the integrity of the heterocyclic core. |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) | Aliphatic C-H stretching absorptions, typically of weak to medium intensity. |

| ~1330 - 1260 | C-N Stretch | Aryl Amine | Corresponds to the stretching of the bond between the aromatic ring and the amino nitrogen.[8] |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Workflow for IR Spectroscopy

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Interpretation of the Mass Spectrum

In a typical Electron Ionization (EI) mass spectrum, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, charged fragments.

-

Molecular Ion (M⁺˙): For C₆H₈N₂O, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 124. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent. The presence of a strong molecular ion peak is indicative of a stable aromatic structure.[9]

-

Fragmentation Pattern: The fragmentation is driven by the formation of stable ions and neutral losses. Common fragmentation pathways for pyridine derivatives involve the cleavage of bonds adjacent to the ring or the loss of small, stable molecules.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment | Neutral Loss | Mechanistic Insight |

| 124 | [C₆H₈N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 109 | [C₅H₅N₂O]⁺˙ | •CH₃ | Loss of the methyl radical is a common initial fragmentation step for methylated aromatics. |

| 96 | [C₅H₆NO]⁺ | •N₂H₂ | Potential rearrangement and loss of diazene. |

| 95 | [C₅H₅N₂]⁺ | •CHO | Loss of a formyl radical following rearrangement. |

| 68 | [C₄H₄N]⁺ | CO, HCN | Sequential loss of carbon monoxide from the pyridone ring followed by hydrogen cyanide is a characteristic pathway for hydroxypyridines. |

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This process ejects an electron from the molecule to form the energetic molecular ion (M⁺˙).

-

Fragmentation: The M⁺˙ and its fragments travel through the instrument. In-source fragmentation occurs spontaneously.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The resulting plot of abundance versus m/z is the mass spectrum.

Workflow for Mass Spectrometry Analysis

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

The process begins with MS to confirm the molecular weight (124 g/mol ). IR spectroscopy then validates the presence of key functional groups (amine, methyl, and the hydroxyl/carbonyl system indicative of tautomerism). Finally, ¹H and ¹³C NMR provide the definitive atomic connectivity, confirming the substitution pattern on the pyridine ring and allowing for the unambiguous assignment of the structure as this compound. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the compound's identity and purity.

Integrated Characterization Workflow

References

-

CHIMIA (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

-

Al-dujaili, A. H. (2016). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

-

TSI Journals (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. Available at: [Link]

-

Parlechem. This compound(CAS NO.:95306-64-2). Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. Buy this compound | 95306-64-2 [smolecule.com]

- 2. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | 95306-64-2 | Benchchem [benchchem.com]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Tautomerism in 4-Amino-5-methylpyridin-2-ol

An In-depth Technical Guide to the Tautomerism of 4-Amino-5-methylpyridin-2-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The physicochemical properties of a molecule—such as its solubility, polarity, and hydrogen bonding capacity—are dictated by its dominant tautomeric form. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile, including receptor binding affinity and metabolic stability. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound (CAS 95306-64-2), a key starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][][3][4] We will explore the core principles of lactam-lactim tautomerism, detail the advanced experimental and computational methodologies used for its characterization, and discuss the critical implications of this equilibrium for pharmaceutical research and development.

The Principle of Lactam-Lactim Tautomerism in Pyridin-2-one Systems

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds. A classic example in heterocyclic chemistry is the equilibrium between 2-hydroxypyridines and their 2-pyridinone isomers.[5] This specific equilibrium is known as lactam-lactim tautomerism, where the 2-pyridinone structure represents the lactam (a cyclic amide) form and the 2-hydroxypyridine represents the lactim (a cyclic imidic acid) form.

The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam tautomer.[6][7] Conversely, in non-polar solvents and the gas phase, the less polar, aromatic lactim form is often favored.[5][8]

-

Substituent Effects: Electron-donating or withdrawing groups on the pyridine ring can alter the relative electron densities and acidities of the N-H and O-H protons, thereby shifting the equilibrium.[9]

-

Temperature and Concentration: These variables can influence intermolecular interactions, such as dimerization, which can favor one tautomer over the other.[6]

Understanding which tautomer predominates under physiological conditions is paramount for drug design, as the two forms present entirely different faces for molecular interactions.

The Tautomeric Landscape of this compound

The structure of this compound presents a fascinating case for tautomeric analysis. The primary equilibrium is the lactam-lactim interconversion. However, the presence of the 4-amino group introduces the possibility of a secondary amino-imino tautomerism.

The electron-donating nature of both the amino (-NH2) and methyl (-CH3) groups increases the electron density of the pyridine ring. This is expected to influence the basicity of the ring nitrogen and the acidity of the hydroxyl/amino protons. While the lactam-lactim equilibrium is dominant, computational studies on the closely related 2-amino-4-methylpyridine show that the canonical amino form is significantly more stable (by ~13.6 kcal/mol) than its corresponding imino tautomer.[10][11] This suggests that the amino-imino equilibrium for this compound will heavily favor the amino form, making the lactam-lactim equilibrium the primary focus of investigation.

Advanced Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution, as it provides direct quantitative data on the species present at equilibrium.[12][13] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[12]

Key Diagnostic Signals:

-

¹H NMR: The chemical shifts of the ring protons and the labile N-H and O-H protons are highly sensitive to the electronic environment. The enolic O-H of the lactim form will have a characteristic shift, distinct from the amidic N-H of the lactam.

-

¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the lactam form, this carbon is a carbonyl (C=O) and will resonate significantly downfield (typically >160 ppm) compared to the C-O carbon of the lactim form.

-

¹⁵N NMR: The large chemical shift range of ¹⁵N makes it an excellent probe for distinguishing between the pyridinic nitrogen of the lactim and the amidic nitrogen of the lactam.[14]

Protocol 1: NMR-Based Determination of Tautomeric Ratio

-

Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a series of deuterated solvents of varying polarity (e.g., D₂O, Methanol-d₄, DMSO-d₆, Chloroform-d, Benzene-d₆).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Signal Assignment: Assign the resonances for each tautomer. This can be aided by 2D NMR experiments (COSY, HSQC, HMBC) and comparison to literature data for similar substituted pyridones.

-

Integration and Calculation: In the ¹H NMR spectrum, select well-resolved, non-exchangeable proton signals unique to each tautomer. Integrate these signals.

-

Ratio Determination: The tautomeric ratio is calculated directly from the ratio of the integrated areas. The equilibrium constant, KT, is given by [Lactim]/[Lactam].

| Tautomer | Key Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| Lactam | ¹³C (C2) | > 160 | Carbonyl carbon (C=O) character. |

| Lactim | ¹³C (C2) | 145 - 155 | Aromatic carbon attached to oxygen (C-O). |

| Lactam | ¹H (N1-H) | 10 - 13 | Amide proton, often broad. |

| Lactim | ¹H (O-H) | 9 - 12 | Enolic proton, may exchange with solvent. |

Table 1: Predicted NMR chemical shifts for distinguishing tautomers of this compound.

UV-Vis Spectroscopy

The lactam and lactim tautomers possess different chromophores due to their distinct π-electron systems. This results in different ultraviolet-visible absorption maxima (λmax), a property that can be exploited to study the equilibrium.[15][16] The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated lactam form.[8]

Protocol 2: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like dioxane.

-

Sample Preparation: Prepare a series of dilute solutions in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water), ensuring the final concentration is identical for all.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each solution.

-

Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands corresponding to each tautomer reflect their relative populations in that solvent. By comparing spectra across the solvent series, the shift in equilibrium can be qualitatively and quantitatively assessed.[16]

Computational Modeling and In Silico Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the intrinsic properties of tautomers.[5][10] It allows for the calculation of relative energies, optimized geometries, and spectroscopic properties, offering a powerful complement to experimental data.

Protocol 3: DFT Calculation of Tautomer Stability

-

Structure Building: Build the 3D structures of the lactam and lactim tautomers of this compound.

-

Methodology Selection: Employ a DFT functional and basis set suitable for such systems, for instance, B3LYP with the 6-311++G(d,p) basis set.[11]

-

Gas Phase Optimization: Perform full geometry optimizations and frequency calculations for both tautomers in the gas phase. The relative electronic energies (with zero-point energy correction) will indicate the intrinsic stability preference.

-

Solvated Optimization: Repeat the optimization and frequency calculations using a polarizable continuum model (PCM) to simulate a solvent like water.

-

Analysis: Compare the relative free energies (ΔG) of the two tautomers in both the gas phase and the simulated solvent to predict the position of the equilibrium in each environment.

| Phase | More Stable Tautomer (Predicted) | Reason |

| Gas Phase | Lactim (this compound) | Aromatic stabilization of the pyridine ring.[5] |

| Polar Solvent | Lactam (4-Amino-5-methylpyridin-2(1H)-one) | The larger dipole moment of the lactam form is better stabilized by polar solvent molecules.[8] |

Table 2: Predicted tautomeric preference based on computational analysis.

Implications for Drug Development

The tautomeric state of an active pharmaceutical ingredient (API) or its intermediates is not an academic curiosity; it is a critical determinant of its viability as a drug.

-

Solubility and Permeability: The lactam form, being more polar, is generally expected to have higher aqueous solubility. The less polar, aromatic lactim form may exhibit better permeability across lipid membranes.

-

Receptor Binding: The two tautomers have different three-dimensional shapes and, critically, different hydrogen bond donor/acceptor patterns. The lactam presents an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This difference will lead to vastly different binding affinities and selectivities at a biological target.

-

Chemical Reactivity and Synthesis: As a key intermediate for Finerenone, controlling the reactivity of this compound is essential.[1] The lactim's hydroxyl group can undergo nucleophilic substitution reactions, while the lactam's N-H is acidic and its carbonyl group can be targeted by nucleophiles.[1] The choice of reaction conditions (solvent, base, temperature) can implicitly select for the reactivity of one tautomer over the other.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding requires an integrated strategy, combining the quantitative power of NMR spectroscopy, the qualitative insights from UV-Vis analysis, and the predictive strength of DFT calculations. For researchers and professionals in drug development, recognizing and characterizing the dominant tautomeric form is not merely a step in chemical analysis but a foundational requirement for designing safe, effective, and manufacturable medicines.

References

-

Ferreira, D. A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

-

Beak, P., et al. (1976). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society. [Link]

-

Kim, Y. S., & Hochstrasser, R. M. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. [Link]

-

Taylor, M. R., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]

-

Gholipour, M. R., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Huc, I., & Lehn, J.-M. (1995). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Tetrahedron Letters. [Link]

-

Elguero, J., et al. (2009). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

Joseph, A., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine. [Link]

-

Keypour, H., et al. (2017). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. ResearchGate. [Link]

-

Al-amody, M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry. [Link]

-

Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

Tagle, C. A., & Valdivia, C. (2011). Tautomeric Equilibria Studies by Mass Spectrometry. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

Stana, A., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]

-

Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. [Link]

-

Stoyanov, S., et al. (2013). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Bose, A. K., et al. (2004). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

-

Londoño-García, A., et al. (2021). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. [Link]

-

Minasov, G., et al. (1995). Beta-secondary and solvent deuterium kinetic isotope effects on beta-lactamase catalysis. Biochemistry. [Link]

-

Nanalysis. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

-

Sarri, G., et al. (2015). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry. [Link]

-

Oyarzún, D. A., et al. (2020). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. ResearchGate. [Link]

-

Al-amody, M., & Shibl, M. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]

-

Seliem, I. A., et al. (2025). Lactam–lactim tautomerization of 2(1H)-pyridone. ResearchGate. [Link]

-

ResearchGate. (n.d.). Zwitterionic resonance forms for 2- and 4-aminopyridines. [Link]

-

Kim, Y. S., & Hochstrasser, R. M. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. aws.amazon.com. [Link]

-

Yashica Pharmaceuticals. (n.d.). This compound Manufacturer, Supplier from Palghar. [Link]

Sources

- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 3. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 4. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-methylpyridin-2-ol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1][][] Recognizing the critical role these physicochemical properties play in drug discovery and development, this document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and provides a basis for the interpretation of results. While specific experimental data for this compound is not extensively published, this guide equips researchers with the necessary methodologies to generate robust and reliable data packages for internal decision-making and regulatory submissions. The protocols described herein are grounded in established principles of pharmaceutical sciences and draw from regulatory guidelines to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, a pyridine derivative with the molecular formula C₆H₈N₂O[4][5], serves as a crucial building block in medicinal chemistry. Its structure, featuring an amino group and a hydroxyl group on a pyridine ring, makes it a versatile precursor for more complex molecules.[4] The compound is noted as an intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[][]

The journey of a drug candidate from the laboratory to the clinic is profoundly influenced by its fundamental physicochemical properties. Among these, solubility and stability are paramount, governing everything from bioavailability and formulation design to shelf-life and patient safety.[6][7] A thorough understanding of these attributes for a key intermediate like this compound is therefore not merely an academic exercise but a prerequisite for efficient and successful drug development.

This guide will provide a detailed roadmap for:

-

Determining the thermodynamic and kinetic solubility of this compound in various aqueous and organic media.

-

Assessing its chemical stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in line with ICH guidelines.[8][9]

-

Developing a stability-indicating analytical method , primarily using High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and its degradation products.[10][11]

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.

| Property | Value / Information | Source(s) |

| CAS Number | 95306-64-2 | [][5] |

| Molecular Formula | C₆H₈N₂O | [4][5] |

| Molecular Weight | 124.14 g/mol | [][4][5] |

| Appearance | White to off-white solid | [4][12] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in dry place | [1][12] |

| Predicted pKa | 11.90 ± 0.10 | [1][12] |

| Predicted LogP | -0.51 (at 20°C and pH 6.3) | [12] |

| Solubility (Qualitative) | Conflicting reports: "insoluble in water" vs. "High solubility in water" | [1][12] |

The conflicting reports on water solubility underscore the necessity for rigorous experimental determination.[1][12] The predicted pKa suggests the compound is weakly basic.[1][12] The negative LogP value indicates a preference for aqueous environments, which contradicts the claim of water insolubility.[12]

Comprehensive Solubility Assessment

Solubility dictates the bioavailability of a drug and influences the choice of formulation strategies.[13] This section details the methodologies to quantitatively determine the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound and is a critical parameter for pre-formulation.[13][14] The shake-flask method is the gold standard for this measurement.[6]

Experimental Protocol:

-

Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, as well as purified water and relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a fixed volume of each medium. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[15]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[15]